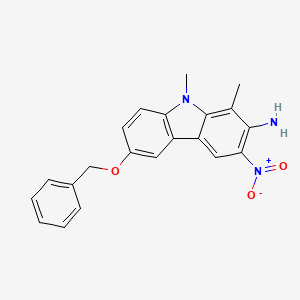
6-(Benzyloxy)-1,9-dimethyl-3-nitro-9H-carbazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzyloxy)-1,9-dimethyl-3-nitro-9H-carbazol-2-amine is a complex organic compound with a unique structure that includes a benzyloxy group, two methyl groups, a nitro group, and an amine group attached to a carbazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-1,9-dimethyl-3-nitro-9H-carbazol-2-amine typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Benzyloxy)-1,9-dimethyl-3-nitro-9H-carbazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Major Products Formed
Reduction: The major product is 6-(Benzyloxy)-1,9-dimethyl-3-amino-9H-carbazol-2-amine.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the benzyloxy group with the nucleophile.
Applications De Recherche Scientifique
6-(Benzyloxy)-1,9-dimethyl-3-nitro-9H-carbazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-(Benzyloxy)-1,9-dimethyl-3-nitro-9H-carbazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Benzyloxyindole: Similar in structure but lacks the nitro and amine groups.
6-(Benzyloxy)-9-isopropyl-9H-purin-2-amine: Similar in structure but has different substituents on the carbazole core.
Uniqueness
6-(Benzyloxy)-1,9-dimethyl-3-nitro-9H-carbazol-2-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both nitro and amine groups allows for a range of chemical reactions and potential biological activities that are not possible with simpler compounds.
Propriétés
Numéro CAS |
832723-96-3 |
|---|---|
Formule moléculaire |
C21H19N3O3 |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
1,9-dimethyl-3-nitro-6-phenylmethoxycarbazol-2-amine |
InChI |
InChI=1S/C21H19N3O3/c1-13-20(22)19(24(25)26)11-17-16-10-15(8-9-18(16)23(2)21(13)17)27-12-14-6-4-3-5-7-14/h3-11H,12,22H2,1-2H3 |
Clé InChI |
ZDQCSFKGYIILGM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC(=C1N)[N+](=O)[O-])C3=C(N2C)C=CC(=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14208640.png)
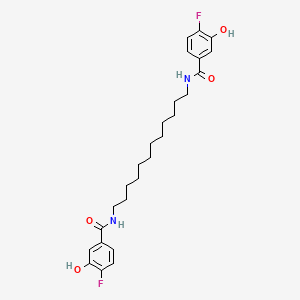
![(4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14208650.png)

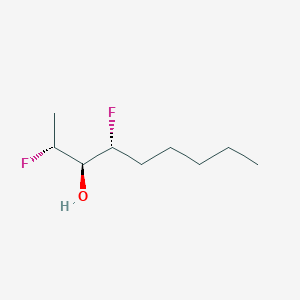
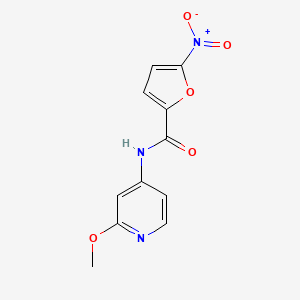
![3,5-Dichloro-2-{[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14208677.png)
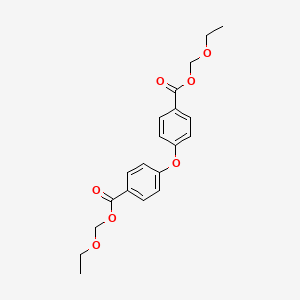
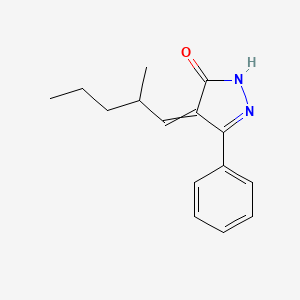
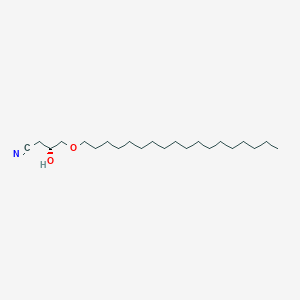
![2-Methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol](/img/structure/B14208700.png)
![Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]-](/img/structure/B14208704.png)
![5-Oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione](/img/structure/B14208713.png)
